![molecular formula C7H8N2O2 B1487036 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one CAS No. 1545120-46-4](/img/structure/B1487036.png)
7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
Overview
Description
7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one is a chemical compound that belongs to the class of pyranopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one typically involves multi-step chemical reactions starting from basic organic compounds. One common method is the cyclization of appropriately substituted pyrimidine and pyran derivatives under acidic or basic conditions. For example, the reaction might involve the condensation of a dihydropyran derivative with a pyrimidine precursor in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial-scale production may utilize optimized conditions to improve yield and purity. This could involve the use of high-pressure reactors, controlled temperatures, and continuous flow systems to ensure consistent and high-quality output. The methods are designed to be efficient and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one undergoes a variety of chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophilic and electrophilic substitution reactions depending on the functional groups present on the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, dichromate salts.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenation agents, sulfonation agents, strong acids or bases.
Major Products: The major products formed from these reactions depend on the reaction pathway. For example, oxidation might yield pyranopyrimidinones, while reduction could result in fully saturated derivatives. Substitution reactions could introduce a variety of functional groups such as halides, sulfates, or nitrates.
Scientific Research Applications
7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one has diverse scientific research applications, including:
Chemistry: As a building block in organic synthesis for the development of more complex molecules.
Biology: Potential bioactivity, including enzyme inhibition and interaction with biological macromolecules, which can be explored for drug development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may bind to enzymes, receptors, or nucleic acids, altering their activity.
Pathways Involved: This interaction can trigger signaling pathways that lead to biological effects such as inhibition of cell proliferation, modulation of immune response, or induction of cell death.
Comparison with Similar Compounds
Compared to other pyranopyrimidine derivatives, 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one stands out due to its specific ring structure and the chemical properties conferred by it. Similar compounds include:
Pyrano[2,3-d]pyrimidines
Pyrano[3,4-d]pyrimidines
Tetrahydropyrano[4,3-d]pyrimidines
These similar compounds share the fused pyran and pyrimidine rings but differ in the position of the rings and degree of saturation, which can significantly influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7-5-3-11-2-1-6(5)8-4-9-7/h4H,1-3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOKXAQITUOCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545120-46-4 | |
| Record name | 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


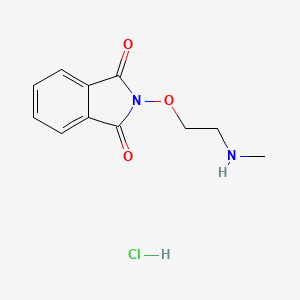
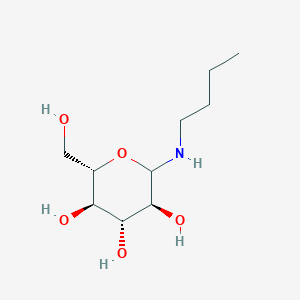

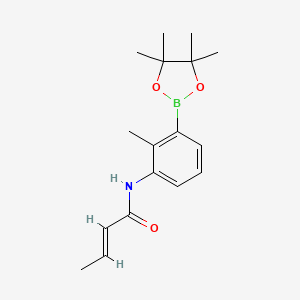
![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)
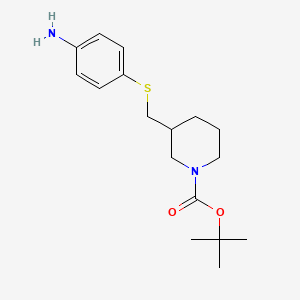

![N-[2-Methoxy-5-(1h-pyrazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B1486967.png)

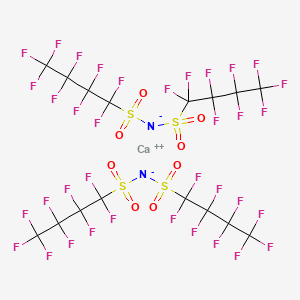
![2-(N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}2-nitrobenzenesulfonamido)acetic acid](/img/structure/B1486971.png)
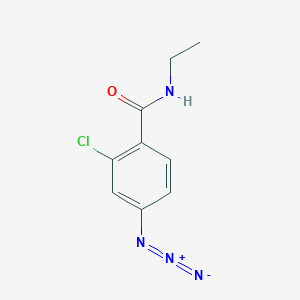

![N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B1486975.png)
